Aclacinomycins are classified as secondary metabolites produced by certain actinomycetes. 4-O-Methylaclacinomycin N is specifically a methylated derivative of aclacinomycin A. The biosynthesis of aclacinomycins involves complex enzymatic pathways that modify the core structure of the parent compound, leading to various derivatives with differing biological activities .
The synthesis of 4-O-Methylaclacinomycin N can be achieved through biosynthetic pathways involving polyketide synthase (PKS) systems. The initial steps involve the condensation of propionyl-CoA and malonyl-CoA units to form aklavinone, which is then modified by specific enzymes to yield various aclacinomycin derivatives. Key enzymes include:
These enzymes act sequentially to modify the core structure, leading to the formation of 4-O-Methylaclacinomycin N through specific methylation at the 4-O position.
The molecular structure of 4-O-Methylaclacinomycin N includes multiple fused ring systems typical of anthracycline antibiotics. The compound features a characteristic sugar moiety that enhances its solubility and biological activity. The structural formula can be represented as follows:
This indicates a complex arrangement with multiple functional groups contributing to its pharmacological properties.
4-O-Methylaclacinomycin N participates in various chemical reactions typical of anthracyclines, including:
These reactions are crucial for tailoring the compound's properties to improve efficacy against cancer cells.
The mechanism of action for 4-O-Methylaclacinomycin N primarily involves intercalation into DNA strands, disrupting normal replication and transcription processes. This leads to:
Data from various studies indicate that these mechanisms contribute significantly to its effectiveness as an anticancer agent.
4-O-Methylaclacinomycin N exhibits several notable physical and chemical properties:
These properties are essential for its application in pharmaceutical formulations.
4-O-Methylaclacinomycin N is primarily utilized in cancer research due to its potent antitumor activity. Its applications include:
The biosynthesis of 4-O-methylaclacinomycin N, a derivative of the antitumor anthracycline aclacinomycin A, is orchestrated by a complex gene cluster in Streptomyces species such as S. galilaeus ATCC 31133. This cluster spans >30 kb and encodes:
Table 1: Core Genes in the Aclacinomycin Biosynthetic Cluster
| Gene | Product | Function | UniProt ID | 
|---|---|---|---|
| aknB | Ketosynthase α (KSα) | Decaketide chain elongation | Q9L551 | 
| aknC | Chain-length factor (KSβ) | Determines polyketide chain length | Q9L550 | 
| aknD | Acyl carrier protein | Carries growing polyketide chain | Q9L552 | 
| aknA | β-Ketoreductase | Reduces β-keto groups during cyclization | Q9L553 | 
| aknG | SAM-dependent MTase | Methylates aklanonate at C-10 carboxyl group | Q9L549 | 
| aknU | Aklavinone oxidoreductase | Converts aklaviketone to aklavinone | Q9L548 | 
4-O-methylaclacinomycin N derives its name from the methylation at the C-4 hydroxyl group of its anthraquinone core, catalyzed by SAM-dependent methyltransferases (MTases). These enzymes:
RdmB exemplifies a multifunctional MTase critical for anthracycline diversification:
Table 2: Substrate Specificity of Anthracycline MTases
| Enzyme | Host Species | Primary Activity | Key Residues | Substrate Preference | 
|---|---|---|---|---|
| RdmB | S. purpurascens | 4-O-methylation | Asn260 | Aklavinone derivatives | 
| RdmB | S. purpurascens | 10-decarboxylative hydroxylation | Arg307 | C10-carboxylated anthracyclines | 
| DnrK | S. peucetius | 4-O-methylation | Not characterized | Tetracenomycin C | 
| SafC | M. xanthus | 4-O-methylation of L-dopa | Hydrophobic pocket | Catechol derivatives | 
The biosynthesis of 4-O-methylaclacinomycin N involves cofactor-controlled reaction ordering:
Formation of 4-O-methylaclacinomycin N requires coordinated post-PKS modifications:1. Early-stage modifications:- C-10 carboxyl methylation by AknG (SAM-dependent).- C-7 ketoreduction by AknU to form aklavinone [6].2. Core functionalization:- 4-O-methylation by RdmB orthologs.- Glycosylation: Sequential addition of deoxysugars (L-rhodosamine → 2-deoxyfucose → L-cinerulose A) by AknK/AknS/AknT [6].3. Late-stage adjustments:- Oxidation/Reduction: Cytoplasmic oxidoreductases interconvert aclacinomycin A and Y, while periplasmic enzymes form aclacinomycin B [6].- Regio-specific P450 reactions: Enzymes like AknX hydroxylate the aglycone before sugar attachment, constrained by the glycosylation state [5] [6].
Table 3: Post-PKS Modifications in 4-O-Methylaclacinomycin N Biosynthesis
| Step | Enzyme Class | Representative Enzyme | Modification | Substrate | 
|---|---|---|---|---|
| 1 | SAM-MTase | AknG | C-10 carboxyl methylation | Aklanonate | 
| 2 | Oxidoreductase | AknU | C-7 carbonyl reduction | Aklaviketone | 
| 3 | SAM-MTase | RdmB ortholog | C-4 hydroxyl methylation | Aklavinone | 
| 4 | Glycosyltransferase | AknS | L-Rhodosamine attachment at C-7 | Methylated aklavinone | 
| 5 | P450 monooxygenase | AknX | C-12 hydroxylation | 12-Deoxyaklanonic acid | 
Compounds Mentioned
                                    
                CAS No.: 160472-93-5
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3321-80-0
                                    
                CAS No.: 140456-78-6
CAS No.: 130606-00-7